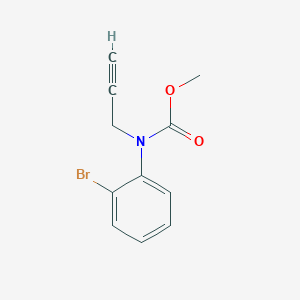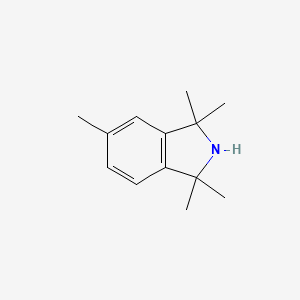![molecular formula C16H32Cl2S2 B12558774 1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane CAS No. 162107-98-4](/img/structure/B12558774.png)
1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane is an organic compound characterized by the presence of two octane chains linked by a disulfide bond, with each chain terminating in a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane typically involves the reaction of 1-chlorooctane with sulfur to form the disulfide linkage. The reaction conditions often include the use of a catalyst and a controlled environment to ensure the proper formation of the disulfide bond. The process can be summarized as follows:
Formation of 1-chlorooctane: This can be achieved through the chlorination of octane using chlorine gas in the presence of ultraviolet light.
Formation of the disulfide bond: The 1-chlorooctane is then reacted with sulfur in the presence of a catalyst, such as iron or copper, to form the disulfide linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction Reactions: The disulfide bond can be reduced to form thiols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or other oxidizing agents in acidic or basic medium.
Major Products
Substitution: Formation of 1-hydroxy-8-[(8-hydroxyoctyl)disulfanyl]octane.
Reduction: Formation of 1-chloro-8-[(8-chlorooctyl)thiol]octane.
Oxidation: Formation of 1-chloro-8-[(8-chlorooctyl)sulfoxide]octane or 1-chloro-8-[(8-chlorooctyl)sulfone]octane.
Wissenschaftliche Forschungsanwendungen
1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of disulfide bond formation and reduction.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with disulfide linkages.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane involves its ability to undergo various chemical reactions, particularly those involving the disulfide bond. The disulfide bond can be cleaved and reformed, making it a useful compound in processes that require reversible linkage formation. The molecular targets and pathways involved include:
Disulfide Bond Formation and Cleavage: The compound can interact with thiol-containing molecules, leading to the formation or cleavage of disulfide bonds.
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, leading to the formation of new compounds with different properties.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane can be compared with other similar compounds, such as:
1-Chloro-8-octanol: Similar in structure but lacks the disulfide linkage, making it less versatile in reactions involving disulfide bond formation.
1-Chlorooctane: A simpler compound with only one chlorine atom and no disulfide bond, making it less reactive in certain types of chemical reactions.
8-Chloro-1-octanol: Contains a hydroxyl group instead of a disulfide bond, leading to different reactivity and applications.
The uniqueness of this compound lies in its disulfide linkage, which provides it with distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
162107-98-4 |
|---|---|
Molekularformel |
C16H32Cl2S2 |
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
1-chloro-8-(8-chlorooctyldisulfanyl)octane |
InChI |
InChI=1S/C16H32Cl2S2/c17-13-9-5-1-3-7-11-15-19-20-16-12-8-4-2-6-10-14-18/h1-16H2 |
InChI-Schlüssel |
FPAQSWLYBPHGEO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCl)CCCSSCCCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


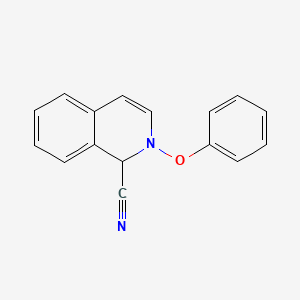
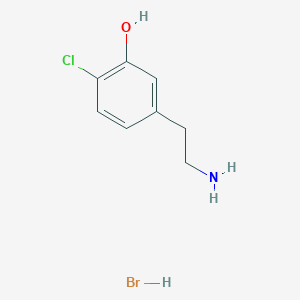
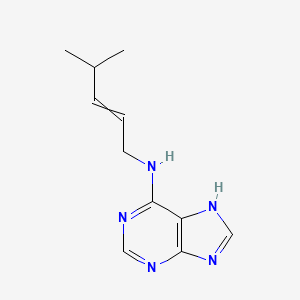
![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)
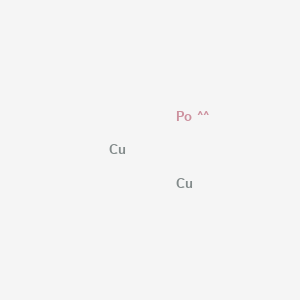
![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
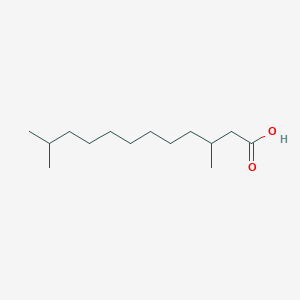
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
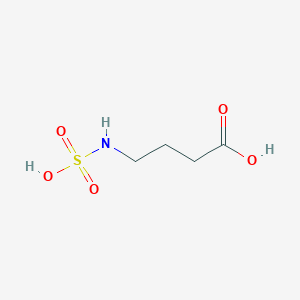
silane](/img/structure/B12558763.png)
